3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of thiazole derivatives has been a topic of interest in medicinal chemistry research . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atom . The synthesis of similar compounds has been achieved through various methods, including the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects . The specific chemical reactions of “3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide” are not mentioned in the available literature.Scientific Research Applications
Synthesis and Biological Evaluation
This compound is involved in various synthetic and biological evaluations. Studies have synthesized and screened similar compounds for their potential as anti-inflammatory agents. For instance, a study focused on the synthesis and biological evaluation of a series of compounds, including those structurally related to 3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide, revealing their potential anti-inflammatory properties through animal toxicity, analgesic, and anti-inflammatory studies (Thabet et al., 2011).
Characterization and Structural Analysis
Another aspect of scientific research involving this compound includes its characterization and structural analysis. For example, research into N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which share structural motifs with the compound , has been performed to understand their crystal structure and molecular conformation, providing insight into the physical and chemical properties of such compounds (Özer et al., 2009).
Pharmaceutical Intermediate Synthesis
The compound is also relevant in the synthesis of pharmaceutical intermediates. Research on synthesizing related compounds explores their potential as intermediates in producing pharmaceutical agents, demonstrating the importance of such compounds in drug development processes (Yu Ma, 2000).
properties
IUPAC Name |
3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-25-16-22-10-6-5-9-21(22)15-23(25)26(30)29-27-28-24(17-32-27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-17H,1H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSVGPPRGUWOLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]naphthalene-2-carboxamide |
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